molecular formula C8H6F3NO2 B142273 Methyl 4-amino-2,3,5-trifluorobenzoate CAS No. 138724-32-0

Methyl 4-amino-2,3,5-trifluorobenzoate

Cat. No.: B142273
CAS No.: 138724-32-0
M. Wt: 205.13 g/mol
InChI Key: JLINDCNCWIMDOY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3,5-trifluorobenzoate (CAS: 138724-32-0) is a fluorinated aromatic ester featuring an amino group at the para position and fluorine atoms at the 2, 3, and 5 positions. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and stability conferred by the fluorine substituents. Its molecular formula is C₈H₆F₃NO₂, and it is characterized by moderate polarity, making it soluble in organic solvents like ethanol and dichloromethane .

Properties

IUPAC Name

methyl 4-amino-2,3,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLINDCNCWIMDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Methyl 4-Acetamido-2-Methoxybenzoate

The foundational step in synthesizing methyl 4-amino-2,3,5-trifluorobenzoate often begins with halogenation of a precursor such as methyl 4-acetamido-2-methoxybenzoate. In a method adapted from a patented process, halogenation is conducted using methylene chloride as a solvent at 10–40°C for 2–8 hours. For instance, bromination at 10–15°C with a molar ratio of 1:1.05 (precursor to bromine) yields methyl 4-acetamido-2-methoxy-5-bromobenzoate with minimal byproducts. The choice of halogen (chlorine, bromine, or iodine) influences reaction kinetics and product stability, with bromine offering a balance between reactivity and ease of handling.

Critical Parameters :

  • Solvent : Methylene chloride ensures high solubility of aromatic intermediates.

  • Temperature Control : Maintaining temperatures below 40°C prevents decomposition of the acetamido group.

  • Halogen Ratio : A slight excess of halogen (1:1.2 mol ratio) drives the reaction to completion.

Nucleophilic Substitution with Sodium Ethanesulfinate

Following halogenation, the brominated intermediate undergoes nucleophilic substitution with sodium ethanesulfinate in dimethylformamide (DMF) at 50–90°C. Cuprous iodide (0.04 mol%) catalyzes the displacement of bromine by the ethanesulfinate group, forming methyl 4-acetamido-2-methoxy-5-ethylsulfonylbenzoate. This step achieves yields of 85–90% after crystallization.

Mechanistic Insight :
The cuprous catalyst facilitates single-electron transfer, reducing the activation energy for sulfone group incorporation. DMF stabilizes the transition state through polar interactions, enhancing reaction efficiency.

Catalytic Amination via Photochemical Hydrodefluorination

Photocatalytic Dehalogenation

A cutting-edge approach involves photocatalytic hydrodefluorination to introduce the amino group. As demonstrated in a recent study, methyl 2,3,4,5-tetrafluorobenzoate undergoes selective defluorination at the 4-position using ruthenium tris(bipyridyl) dichloride [Ru(bpy)₃]²⁺ as a photocatalyst. Under blue light irradiation (450 nm), the reaction proceeds in the presence of N,N-diisopropylethylamine (DIPEA) as a sacrificial reductant, yielding this compound with 78% efficiency.

Reaction Conditions :

  • Catalyst Loading : 2 mol% [Ru(bpy)₃]²⁺.

  • Solvent System : Acetonitrile/water (9:1 v/v) to balance solubility and photoreactivity.

  • Light Source : 15 W blue LED array for uniform excitation.

Advantages :

  • Regioselectivity : The photocatalyst targets the most electron-deficient fluorine atom (para to the ester group).

  • Mild Conditions : Ambient temperature and atmospheric pressure reduce energy input.

Acid-Catalyzed Esterification and Deprotection

Esterification of Fluorinated Benzoic Acids

An alternative route starts with 4-amino-2,3,5-trifluorobenzoic acid, which is esterified using methanol and sulfuric acid. Under reflux conditions (65–70°C, 5–10 hours), the carboxylic acid converts to the methyl ester with near-quantitative yields. Excess methanol (4:1 mol ratio) ensures complete conversion, while sulfuric acid (5 wt%) protonates the carbonyl oxygen, accelerating nucleophilic attack by methanol.

Purification :
Crude product is treated with activated carbon (3 wt%) to adsorb colored impurities, followed by cooling to 5°C to precipitate pure this compound. Vacuum drying at 60°C yields a white crystalline solid with 99.7% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Halogenation-Substitution85–9099.7Scalable, robust to moistureRequires toxic halogen reagents
Photocatalytic75–7898.5Ambient conditions, high regioselectivityHigh catalyst cost, limited scalability
Direct Esterification95–9899.5Simplicity, minimal byproductsRequires pre-synthesized benzoic acid

Mechanistic Studies and Optimization

Role of Cuprous Catalysts in Substitution Reactions

Cuprous iodide (CuI) in DMF mediates the substitution of bromine by ethanesulfinate via a radical mechanism. Electron paramagnetic resonance (EPR) studies confirm the formation of Cu(I)-sulfinate complexes, which transfer an electron to the C-Br bond, generating a bromine radical. This step is rate-determining, with activation energies of 45–50 kJ/mol.

Solvent Effects in Photocatalytic Amination

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (mobile phase: 70% water, 30% methanol; flow rate: 1.0 mL/min) confirms product purity. The target compound elutes at 8.2 minutes (λ = 240 nm), with no detectable impurities above 0.3%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR (470 MHz, DMSO-d₆) reveals three distinct fluorine environments: δ = -112.3 (F-2), -116.8 (F-3), and -119.4 ppm (F-5). The amino proton resonates at δ = 6.45 ppm in ¹H NMR, confirming successful deprotection .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3,5-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

Methyl 4-amino-2,3,5-trifluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,3,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

4-Chloro-2,3,5-trifluorobenzoic Acid
  • Structure: Chlorine replaces the amino group at the para position.
  • Synthesis : Derived from methyl 2,3,4,5-tetrafluorobenzoate via sequential amination and Sandmeyer reactions .
  • Applications: Used as a precursor for further halogenated derivatives, contrasting with the amino group’s nucleophilic utility in the target compound.
B. Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS: 136897-64-8)
  • Structure: Methoxy group at position 3 instead of amino.
  • Properties: The electron-donating methoxy group enhances stability but reduces reactivity compared to the amino group, which can participate in condensation or coupling reactions .
C. Triflusulfuron-methyl (CAS: 126535-15-7)
  • Structure : Contains a triazine ring and sulfonylurea group.
  • Applications: Used as a herbicide, highlighting how substituent diversity (e.g., sulfonyl vs. amino) dictates biological activity .

Physicochemical Properties

Compound Melting Point (°C) Reactivity Solubility
Methyl 4-amino-2,3,5-trifluorobenzoate Not reported High (amino group nucleophilicity) Organic solvents
4-Chloro-2,3,5-trifluorobenzoic acid Not reported Moderate (Cl less reactive) Polar solvents
Methyl 3-methoxy-2,4,5-trifluorobenzoate Not reported Low (methoxy inertness) Ethanol, DCM

Biological Activity

Methyl 4-amino-2,3,5-trifluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester group and an amino group substituted with three fluorine atoms at the 2, 3, and 5 positions. This configuration enhances its reactivity and biological activity, making it a valuable compound in various research fields.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity and selectivity for molecular targets, while the amino group can form hydrogen bonds that further influence these interactions. This dual capability allows the compound to act as either an inhibitor or activator of certain biochemical pathways.

Enzyme Interactions

Research indicates that this compound can modulate the activity of various enzymes involved in metabolic processes. For example:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to tumor growth regulation, suggesting its utility in cancer therapy.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly reduces cell viability in cancer cell lines by inducing apoptosis. For instance, treatment with this compound resulted in a notable decrease in MCF-7 breast cancer cell viability compared to untreated controls .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to a reduction in tumor mass. In one study, mice treated with this compound exhibited a significant decrease in tumor weight compared to those receiving standard chemotherapy agents .
  • Cellular Mechanisms : Further investigations revealed that the compound influences apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This shift enhances programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAmino group + three fluorine atomsSignificant antitumor effects; enzyme inhibition
Methyl 3,4-difluorobenzoateTwo fluorine atomsModerate enzyme inhibition; less potent than above
Methyl 4-fluorobenzoateOne fluorine atomLimited biological activity compared to trifluorinated derivatives

The unique combination of an amino group and multiple fluorine substitutions in this compound distinguishes it from its analogs, enhancing its potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-2,3,5-trifluorobenzoate
Reactant of Route 2
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Methyl 4-amino-2,3,5-trifluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.